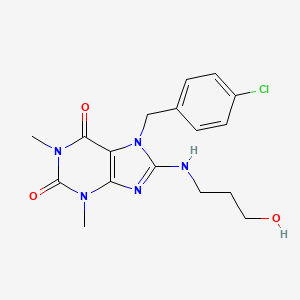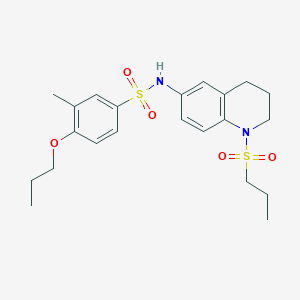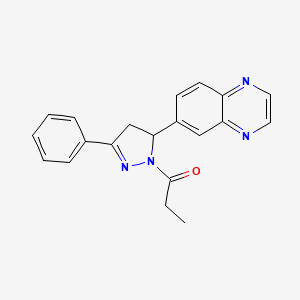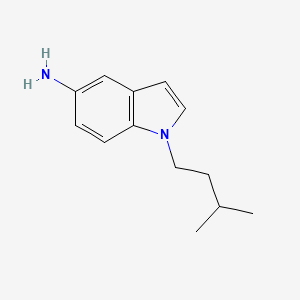
2-(Methylamino)-2-(2-methyltriazol-4-yl)acetic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylamino)-2-(2-methyltriazol-4-yl)acetic acid;hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(2-methyltriazol-4-yl)acetic acid;hydrochloride typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an azide and an alkyne
-
Introduction of the Methylamino Group: : The methylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with a methylamine source under controlled conditions.
-
Formation of the Acetic Acid Moiety: : The acetic acid group can be introduced via a carboxylation reaction, where the triazole intermediate is treated with a carboxylating agent such as carbon dioxide (CO2) in the presence of a base.
-
Conversion to Hydrochloride Salt: : The final step involves converting the free base form of the compound to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and purity while minimizing the production of by-products. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring or the acetic acid moiety, potentially leading to the formation of reduced triazole derivatives or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced triazole derivatives or alcohols.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
2-(Methylamino)-2-(2-methyltriazol-4-yl)acetic acid;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or photonic properties.
Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
作用机制
The mechanism of action of 2-(Methylamino)-2-(2-methyltriazol-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can engage in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. The methylamino group can enhance the compound’s binding affinity through electrostatic interactions. The acetic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
2-(Amino)-2-(2-methyltriazol-4-yl)acetic acid: Lacks the methyl group on the amino moiety.
2-(Methylamino)-2-(1,2,3-triazol-4-yl)acetic acid: Contains a different triazole isomer.
2-(Methylamino)-2-(2-ethyltriazol-4-yl)acetic acid: Contains an ethyl group instead of a methyl group on the triazole ring.
Uniqueness
2-(Methylamino)-2-(2-methyltriazol-4-yl)acetic acid;hydrochloride is unique due to the specific positioning of the methylamino and acetic acid groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base form or other similar compounds.
属性
IUPAC Name |
2-(methylamino)-2-(2-methyltriazol-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-7-5(6(11)12)4-3-8-10(2)9-4;/h3,5,7H,1-2H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNGSQXHLFXGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=NN(N=C1)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2678974.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2678977.png)


![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)

![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2678987.png)
![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)

![1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B2678992.png)
![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)
![5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2678994.png)

